molecular formula C11H18ClNO B13594977 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride

1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride

Katalognummer: B13594977
Molekulargewicht: 215.72 g/mol
InChI-Schlüssel: ZBHGRILIBCTGFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is a hydrochloride salt form of a phenylmethanamine derivative, which is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride typically involves a multi-step process. One common method includes the reaction of 3-(propan-2-yloxy)benzyl chloride with methanamine in the presence of a base to form the intermediate product. This intermediate is then treated with hydrochloric acid to yield the final hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Typical reagents include alkyl halides and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride is unique due to its specific substitution pattern and the presence of the propan-2-yloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C11H18ClNO

Molekulargewicht

215.72 g/mol

IUPAC-Name

[3-(propan-2-yloxymethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)13-8-11-5-3-4-10(6-11)7-12;/h3-6,9H,7-8,12H2,1-2H3;1H

InChI-Schlüssel

ZBHGRILIBCTGFL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCC1=CC=CC(=C1)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.